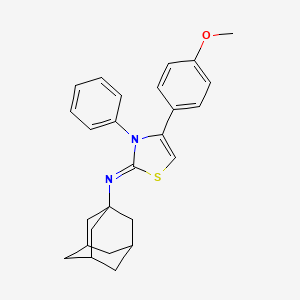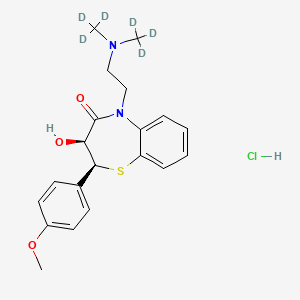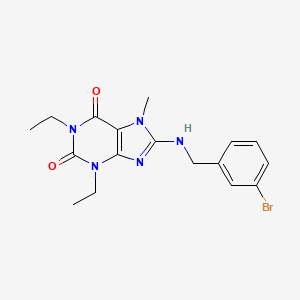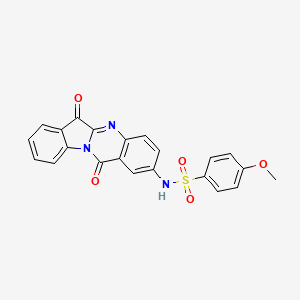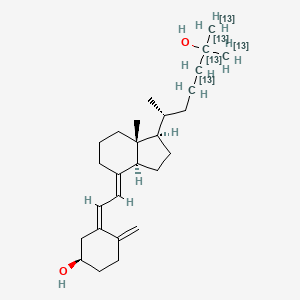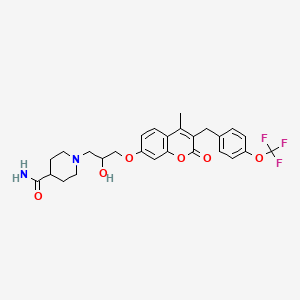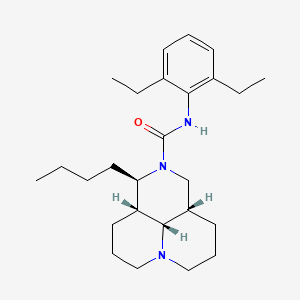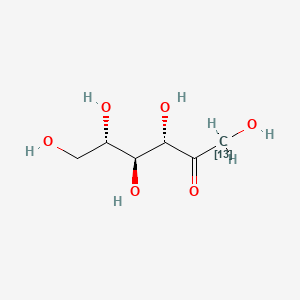
L-Psicose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Psicose-13C is a rare sugar that is isotopically labeled with carbon-13 This compound is a stereoisomer of D-fructose and is found in very small quantities in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Psicose-13C can be synthesized through several methods. One common approach involves the isomerization of D-fructose using enzymatic or chemical methods. Enzymatic isomerization typically employs D-tagatose 3-epimerase, which converts D-fructose to L-Psicose under mild conditions . Chemical methods may involve the use of strong bases or acids to catalyze the isomerization process.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum can be used to produce L-Psicose from glucose through a series of phosphorylation, epimerization, and dephosphorylation steps . This method offers a sustainable and efficient alternative to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Psicose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding acids or reduced to form alcohols .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. Oxidation reactions yield acids, while reduction reactions produce alcohols. Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced .
Scientific Research Applications
L-Psicose-13C has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of L-Psicose-13C involves its interaction with various metabolic pathways. It is metabolized similarly to other sugars but has unique properties due to its isotopic labeling. The carbon-13 label allows for precise tracking of its metabolic fate using techniques like nuclear magnetic resonance (NMR) spectroscopy . This compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby modulating energy production and storage .
Comparison with Similar Compounds
L-Psicose-13C can be compared with other rare sugars such as L-sorbose, D-tagatose, and D-allulose. While all these sugars share similar structural features, this compound is unique due to its isotopic labeling with carbon-13, which enhances its utility in metabolic studies and isotopic labeling experiments . Additionally, this compound has distinct metabolic effects compared to its counterparts, making it a valuable tool in research .
List of Similar Compounds
- L-Sorbose
- D-Tagatose
- D-Allulose
This compound stands out among these compounds due to its unique isotopic labeling and specific applications in scientific research.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(3S,4S,5S)-1,3,4,5,6-pentahydroxy(113C)hexan-2-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6+/m0/s1/i2+1 |
InChI Key |
BJHIKXHVCXFQLS-OVAIMRFKSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](C(=O)[13CH2]O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


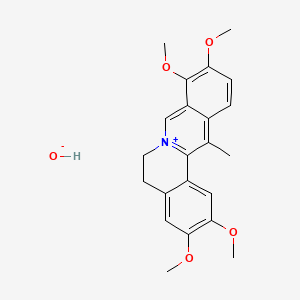

![(3S,9bR)-3-[(1-methylindol-3-yl)methyl]-9b-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B12396754.png)


